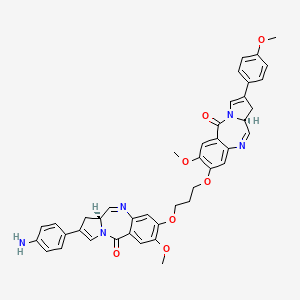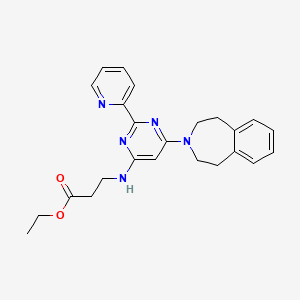
GSK-J4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK-J4 是一种强效的组蛋白去甲基化酶抑制剂,专门针对含有 Jumonji 结构域的蛋白 D3 (JMJD3) 和染色体 X 上普遍转录的四重复三肽重复序列 (UTX)。这些酶负责组蛋白 H3 上三甲基化赖氨酸 27 (H3K27me3) 的去甲基化,这种修饰与基因沉默有关。 通过抑制这些酶,this compound 可以上调 H3K27me3 水平,从而导致基因表达的变化,进而影响各种细胞过程 .
科学研究应用
GSK-J4 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究组蛋白去甲基化酶在表观遗传调控中的作用。
生物学: 用于研究基因表达和调控机制。
医学: 研究其在癌症治疗中的潜在治疗应用,因为它可以诱导细胞凋亡并抑制各种癌细胞系的细胞增殖。
工业: 用于开发针对表观遗传修饰的新药和治疗剂 .
作用机制
GSK-J4 通过抑制 JMJD3 和 UTX 的活性发挥作用,导致 H3K27me3 水平升高。这种修饰与基因沉默有关,其上调会导致基因表达的变化,进而影响各种细胞过程。 该化合物诱导内质网应激相关细胞凋亡,并可能影响细胞周期调控、DNA 损伤修复和氧化应激相关通路 .
生化分析
Biochemical Properties
GSK-J4 has been shown to interact with the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This histone mark is associated with gene silencing, and its upregulation can affect the expression of various genes involved in cell proliferation, apoptosis, and other cellular processes .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to reduce cell viability and arrest cell cycle progression in acute myeloid leukemia (AML) cells . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis . Furthermore, this compound has been shown to upregulate the expression of genes involved in glutamine/glutamate transport and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This results in the downregulation of cell-cycle progression genes and the upregulation of genes involved in glutamine/glutamate transport and metabolism . It also inhibits the PKC-a/p-Bcl2 pathway, promoting cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to reduce cell viability and arrest cell cycle progression in AML cells over time . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to attenuate disease progression in a human AML xenograft mouse model
Metabolic Pathways
This compound has been shown to affect various metabolic pathways. For instance, it upregulates the expression of genes involved in glutamine/glutamate transport and metabolism . This can affect metabolic flux and metabolite levels, potentially influencing various cellular processes.
准备方法
GSK-J4 是通过多步化学过程合成的。合成路线通常包括中间体的制备,然后将其置于特定的反应条件下以得到最终产物。该过程包括缩合反应、环化和纯化等步骤。 工业生产方法可能涉及对这些步骤的优化以提高产率和纯度,以及使用高效液相色谱 (HPLC) 等先进技术进行纯化 .
化学反应分析
相似化合物的比较
GSK-J4 独特之处在于其选择性抑制 JMJD3 和 UTX 的能力,使其成为研究这些酶在表观遗传调控中的作用的宝贵工具。类似的化合物包括:
GSK-J1: this compound 的细胞可渗透前药,也是 JMJD3 和 UTX 的抑制剂。
JIB-04: 另一种具有不同靶标谱的组蛋白去甲基化酶抑制剂。
ML324: 一种具有更广泛靶标的组蛋白去甲基化酶抑制剂。与这些化合物相比,this compound 由于其抑制 JMJD3 和 UTX 的选择性和效力而与众不同
属性
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKCKEHGXNWYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025774 |
Source


|
| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373423-53-0 |
Source


|
| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
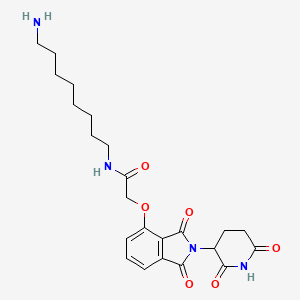

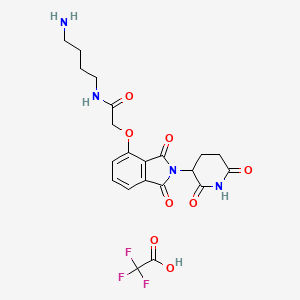
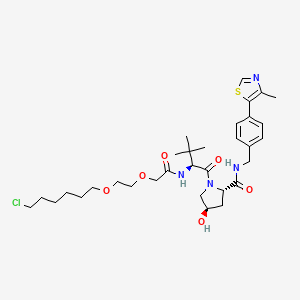
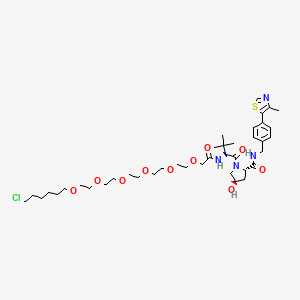
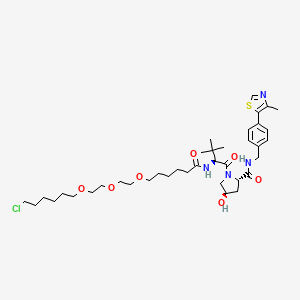
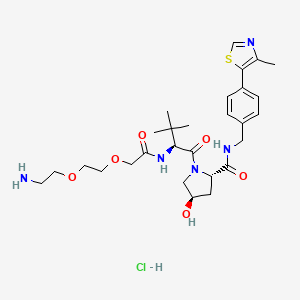
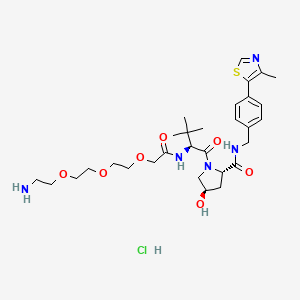

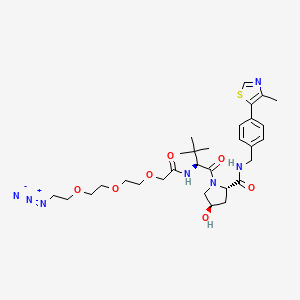
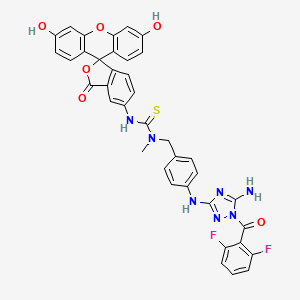
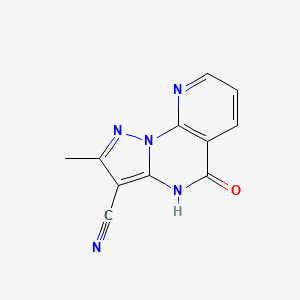
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)
